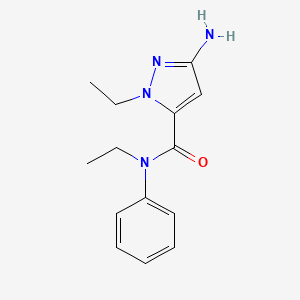

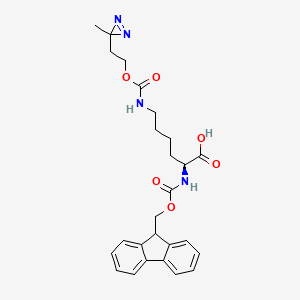

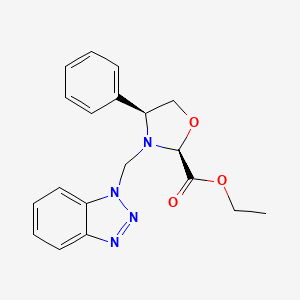

![molecular formula C22H20N2OS B2445367 3-(2,5-dimetilbencil)-7-(2-metilfenil)tieno[3,2-d]pirimidin-4(3H)-ona CAS No. 1206993-27-2](/img/structure/B2445367.png)

3-(2,5-dimetilbencil)-7-(2-metilfenil)tieno[3,2-d]pirimidin-4(3H)-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(2,5-dimethylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a derivative of thieno[3,2-d]pyrimidine . It has been synthesized and evaluated as a potential antitumor agent .

Synthesis Analysis

The compound was synthesized via structural modifications of tazemetostat . The structure–activity relationship (SAR) studies indicate that piperidine-2,6-dione was more suitable for a P1 moiety and benzyl-linked morpholine for a P5 moiety, which were beneficial for improving the antitumor activities .Molecular Structure Analysis

The molecular structure of this compound is derived from thieno[3,2-d]pyrimidine, with additional functional groups attached to it . These functional groups include 2,5-dimethylbenzyl and 2-methylphenyl .Chemical Reactions Analysis

The compound has been evaluated for its antiproliferative activity against various cancer cell lines . It showed remarkable antitumor activity against SU-DHL-6, WSU-DLCL-2, and K562 cells .Aplicaciones Científicas De Investigación

- Los investigadores han sintetizado nuevos derivados de tieno[3,2-d]pirimidina como inhibidores de EZH2 mediante la modificación de la estructura de la tazemetostat . Entre estos, el compuesto 12e demostró una notable actividad antitumoral contra las líneas celulares de linfoma (SU-DHL-6, WSU-DLCL-2 y K562) con baja toxicidad contra las células normales HEK293T.

- Se diseñó y evaluó otra clase de tieno[3,2-d]pirimidin-4(3H)-onas para la actividad antimicobacteriana contra Mycobacterium tuberculosis .

Actividad Antitumoral

Actividad Antimicobacteriana

Otras Aplicaciones Potenciales

En resumen, 3-(2,5-dimetilbencil)-7-(2-metilfenil)tieno[3,2-d]pirimidin-4(3H)-ona es prometedora en la investigación antitumoral y los estudios antimicobacterianos. Su estructura y actividad únicas merecen una mayor exploración en diversos campos científicos. 🌟

Mecanismo De Acción

Target of Action

The primary target of this compound is the EZH2 enzyme . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation, a process critical to cell differentiation and proliferation. Inhibition of EZH2 has been associated with antitumor activity .

Mode of Action

The compound interacts with its target, EZH2, by binding to it and inhibiting its activity . This inhibition disrupts the methylation process, leading to changes in gene expression that can slow or stop the proliferation of cancer cells .

Biochemical Pathways

The compound affects the histone methylation pathway. By inhibiting EZH2, it disrupts the addition of methyl groups to histones, proteins that help package DNA in the cell nucleus. This disruption can alter the way genes are expressed, affecting the growth and division of cells .

Result of Action

The compound’s action results in significant antitumor activity. It has been shown to have remarkable antitumor activity against SU-DHL-6, WSU-DLCL-2, and K562 cells . It can significantly affect lymphoma cell morphology, induce apoptosis of SU-DHL-6 cells in a concentration-dependent manner, and inhibit their migration .

Análisis Bioquímico

Biochemical Properties

The compound 3-[(2,5-dimethylphenyl)methyl]-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one has been found to inhibit Cytochrome bd oxidase (Cyt-bd), a key enzyme in the energy metabolism of Mycobacterium tuberculosis . This interaction suggests that the compound may have potential as a drug target in the treatment of tuberculosis .

Cellular Effects

In cellular assays, this compound has shown significant antimycobacterial activity against Mycobacterium bovis BCG and Mycobacterium tuberculosis clinical isolate N0145 .

Molecular Mechanism

The molecular mechanism of action of 3-[(2,5-dimethylphenyl)methyl]-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with Cyt-bd . The compound inhibits this enzyme, potentially disrupting the energy metabolism of Mycobacterium tuberculosis .

Propiedades

IUPAC Name |

3-[(2,5-dimethylphenyl)methyl]-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2OS/c1-14-8-9-15(2)17(10-14)11-24-13-23-20-19(12-26-21(20)22(24)25)18-7-5-4-6-16(18)3/h4-10,12-13H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOAAHGUFJOFELP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

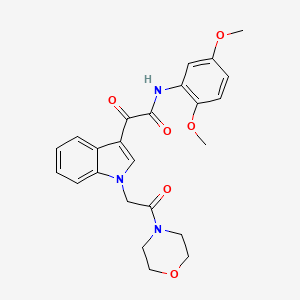

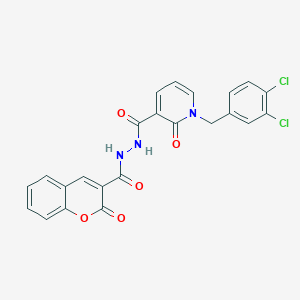

![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B2445284.png)

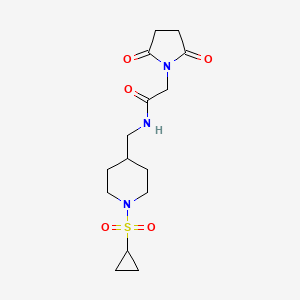

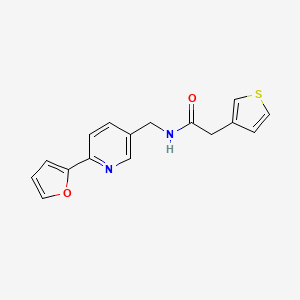

![2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2445287.png)

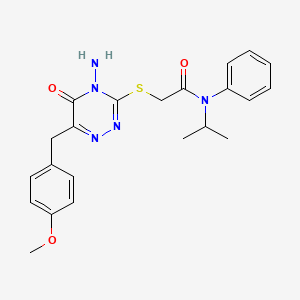

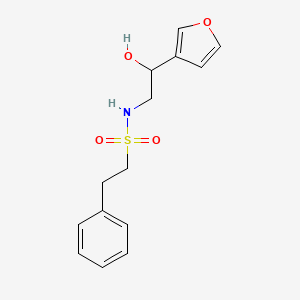

![4-[[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoyl]amino]benzoic Acid](/img/structure/B2445290.png)

![(Z)-5-((2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one](/img/structure/B2445292.png)